(1S,4S)-(-)-2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide (CAS: 308103-49-3) is an advanced, pre-arylated chiral bicyclic diamine salt. It functions as a conformationally restricted bioisostere for the ubiquitous 4-fluorophenylpiperazine motif [1]. For industrial and medicinal chemistry procurement, this specific compound offers immediate synthetic access to a rigid 3D pharmacophore. Supplied as a stable, highly crystalline hydrobromide salt, it ensures precise gravimetric handling and guarantees the (1S,4S) stereochemical fidelity essential for reproducible downstream active pharmaceutical ingredient (API) synthesis [2].
Substituting this advanced intermediate with the unsubstituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane forces the buyer to perform complex, regioselective N-arylation in-house, incurring additional steps, expensive palladium catalysts, and significant yield losses [1]. Alternatively, reverting to the classical 1-(4-fluorophenyl)piperazine sacrifices critical structural rigidity, leading to increased conformational entropy and reduced target selectivity in CNS applications [2]. Furthermore, attempting to procure the free base instead of the hydrobromide salt introduces severe hygroscopicity and oxidative instability, compromising batch-to-batch reproducibility during library synthesis and scale-up [1].
Procuring the pre-arylated (1S,4S)-(-)-2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide eliminates the need for in-house regioselective N-arylation [1]. Starting from the unsubstituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane requires a three-step sequence (Boc-protection, Pd-catalyzed Buchwald-Hartwig coupling with 1-bromo-4-fluorobenzene, and acidic deprotection), which typically incurs a 40-50% cumulative yield loss [2]. Utilizing this advanced building block saves significant synthetic time and avoids the cost of expensive palladium catalysts and specialized ligands.
| Evidence Dimension | Synthetic steps to mono-arylated secondary amine intermediate |
| Target Compound Data | 0 additional steps (ready for direct N-alkylation/acylation) |
| Comparator Or Baseline | Unsubstituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane (requires 3 steps: protection, arylation, deprotection) |
| Quantified Difference | Eliminates 3 synthetic steps and avoids ~40-50% cumulative yield loss |
| Conditions | Standard laboratory or pilot-scale API synthesis workflows |
Outsourcing the regioselective arylation to the building block stage significantly accelerates hit-to-lead timelines and reduces overall reagent costs.
The rigid [2.2.1] bicyclic bridge locks the diamine into a restricted conformation with a fixed N-N distance of approximately 2.97 Å [1]. In contrast, the classical comparator 1-(4-fluorophenyl)piperazine is highly flexible, continuously interconverting between chair and boat conformations. This >90% reduction in sampled conformational space minimizes the entropic penalty upon target binding, frequently resulting in 10- to 100-fold improvements in target affinity and a marked decrease in off-target liabilities [1].
| Evidence Dimension | Conformational flexibility and N-N distance variance |
| Target Compound Data | Fixed N-N distance (~2.97 Å) due to rigid [2.2.1] bridge |
| Comparator Or Baseline | 1-(4-Fluorophenyl)piperazine (variable N-N distance due to chair/boat interconversion) |
| Quantified Difference | >90% reduction in sampled conformational space |
| Conditions | In silico conformational profiling and X-ray crystallographic data |
The restricted geometry minimizes the entropic penalty of binding, crucial for medicinal chemists selecting building blocks for high-selectivity CNS or oncology targets.
The hydrobromide salt form of this compound presents as a highly crystalline, non-hygroscopic solid with a melting point of 225-230 °C [1]. Conversely, the free base form is prone to oxidative degradation and often presents as a viscous oil or hygroscopic low-melting solid that requires inert atmosphere handling. The salt form provides a >10-fold increase in ambient shelf-life and allows for precise gravimetric dosing on the benchtop, ensuring strict batch-to-batch reproducibility [1].
| Evidence Dimension | Physical state and ambient stability |
| Target Compound Data | Hydrobromide salt (highly crystalline, non-hygroscopic solid, mp 225-230 °C) |
| Comparator Or Baseline | Free base form (viscous oil or hygroscopic low-melting solid) |
| Quantified Difference | >10-fold increase in ambient shelf-life; eliminates glovebox requirement |
| Conditions | Ambient storage and standard gravimetric weighing |
Ensures accurate stoichiometric dosing and prevents moisture-induced degradation, which is critical for reproducible high-throughput parallel synthesis.
This product delivers guaranteed >99% enantiomeric excess (ee) for the (1S,4S) configuration [1]. If a procurement team opts for the cheaper racemic (+/-)-2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane, the downstream synthesis will suffer a mandatory >50% maximum theoretical yield loss during late-stage chiral resolution. Procuring the enantiopure building block upfront eliminates the need for expensive and time-consuming preparative chiral chromatography at the API stage [1].
| Evidence Dimension | Downstream API enantiomeric yield |
| Target Compound Data | Enantiopure (1S,4S) starting material (>99% ee) |
| Comparator Or Baseline | Racemic (+/-)-2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane |
| Quantified Difference | Prevents >50% mandatory yield loss during late-stage chiral resolution |
| Conditions | Pilot-scale synthesis of chiral therapeutics |
Procuring the correct enantiomer upfront avoids the massive cost and time penalties of preparative chiral chromatography on complex, high-value API intermediates.
The rigid 2,5-diazabicyclo[2.2.1]heptane core serves as an ideal bioisostere for piperazine in CNS drug discovery [1]. By utilizing this specific pre-arylated, conformationally locked building block, medicinal chemists can effectively target dopamine transporters (DAT) or sigma receptors while minimizing off-target binding caused by the flexibility of classical piperazines [2].
Piperazine rings are notorious for their metabolic liability, often undergoing rapid oxidative metabolism. Substituting the piperazine moiety with this bridged bicyclic diamine significantly reduces clearance rates [1]. Procuring the exact (1S,4S) enantiomer ensures that structure-activity relationship (SAR) data regarding metabolic stability is not confounded by the presence of the less active enantiomer [3].
In automated library synthesis, the physical properties of building blocks dictate process efficiency. The high crystallinity and non-hygroscopic nature of the hydrobromide salt form allow for accurate, reproducible automated solid dispensing [4]. This avoids the handling errors and degradation issues associated with the free base, streamlining the rapid generation of N-alkylated or N-acylated analog libraries.